Lamotrigine N2-Oxide Lamotrigine N2-Oxide Lamotrigine analog for production of anti-lamotrigine antibodies and use as immunoassay reagent.
Brand Name: Vulcanchem
CAS No.: 136565-76-9
VCID: VC21352648
InChI: InChI=1S/C9H7Cl2N5O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16(17)15-7/h1-3,17H,(H3,12,13,14)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O
Molecular Formula: C9H7Cl2N5O
Molecular Weight: 272.09 g/mol

Lamotrigine N2-Oxide

CAS No.: 136565-76-9

Cat. No.: VC21352648

Molecular Formula: C9H7Cl2N5O

Molecular Weight: 272.09 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lamotrigine N2-Oxide - 136565-76-9

CAS No. 136565-76-9
Molecular Formula C9H7Cl2N5O
Molecular Weight 272.09 g/mol
IUPAC Name 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine
Standard InChI InChI=1S/C9H7Cl2N5O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16(17)15-7/h1-3,17H,(H3,12,13,14)
Standard InChI Key YGGNPWUXPLVPLK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O
Appearance Yellow Solid
Melting Point 265-269°C

Chemical Structure and Properties

Molecular Structure

Lamotrigine N2-Oxide has the molecular formula C9H7Cl2N5O with a molecular weight of 272.09 g/mol . The compound's structure features a 1,2,4-triazine core with a 2,3-dichlorophenyl group at position 6, and an N-oxide group at position 2 . Its canonical SMILES notation is represented as NC(N=C(N)C(C1=CC=CC(Cl)=C1Cl)=N2)=[N]2=O .

Physical Properties

The physical properties of Lamotrigine N2-Oxide have been extensively characterized, providing important information for its identification and handling in research settings. Table 1 presents the key physical properties of this compound.

PropertyValueNote
Melting point265-269°CDecomposes
Boiling point549.9±60.0°CPredicted value
Density1.81±0.1 g/cm³Predicted value
Physical formSolid-
pKa-0.83±0.19Predicted value
FDA UNII38TV183VGM-

Table 1: Physical properties of Lamotrigine N2-Oxide

Chemical Properties

Lamotrigine N2-Oxide exhibits specific chemical properties that influence its behavior in various research applications. The compound is slightly soluble in organic solvents including DMSO and methanol . It is hygroscopic, requiring storage under inert atmosphere at -20°C for maintaining stability . The N-oxide functional group imparts distinct chemical reactivity compared to the parent compound lamotrigine, influencing its interactions with biological systems and analytical detection methods .

Biological Significance

Metabolic Pathway

Lamotrigine N2-Oxide is formed through the N-oxidation of lamotrigine, representing one of the major metabolic pathways of the parent drug . In biological systems, this transformation is part of Phase I metabolism, typically mediated by cytochrome P450 enzymes. Research indicates that N-oxidation serves as a detoxification mechanism, converting the lipophilic parent compound into a more polar and readily excretable metabolite .

Biological Activity

Research Applications

Analytical Chemistry Applications

In analytical chemistry, Lamotrigine N2-Oxide serves as an important reference substance for developing and validating methods to quantify lamotrigine and its metabolites . The compound enables researchers to establish accurate detection and quantification protocols using liquid chromatography-mass spectrometry (LC-MS/MS) and other analytical techniques . These applications are particularly valuable in therapeutic drug monitoring, pharmacokinetic studies, and quality control processes for pharmaceutical formulations.

Environmental Chemistry Applications

Lamotrigine N2-Oxide has significant relevance in environmental chemistry research, particularly in the investigation of pharmaceutical contaminants in wastewater systems . Researchers examine its stability and transformation in water and soil matrices to understand the environmental fate of lamotrigine and related compounds . This research is crucial for evaluating the potential ecological impacts of pharmaceutical residues in treated wastewater used for irrigation and other purposes.

Biochemical Research

In biochemistry, Lamotrigine N2-Oxide is utilized to explore enzyme-substrate interactions, particularly those involving oxidative enzymes that convert lamotrigine to its N2-oxide form . The compound provides insights into oxidation mechanisms and helps researchers understand how nitrogen-containing compounds undergo metabolite formation under oxidative stress conditions in chemical systems . These studies contribute to broader knowledge of drug metabolism pathways and xenobiotic transformation in biological systems.

Research Findings

Plant Metabolism Studies

Recent research has investigated the uptake and metabolism of lamotrigine in plants exposed to treated wastewater. A comprehensive study examined cucumber plants grown in a hydroponic solution containing lamotrigine for 35 days . The findings revealed that:

  • 96% of lamotrigine taken up by the plants was metabolized

  • 16 metabolites possessing a lamotrigine core structure were detected

  • Lamotrigine N2-Oxide was one of two metabolites confirmed with reference standards (confidence level 1)

  • The metabolite was primarily produced in the roots and translocated to the leaves

  • The concentration of Lamotrigine N2-Oxide in fruits was approximately 10 ng/g, while lamotrigine concentration was 295 ng/g

Table 2 presents the distribution of Lamotrigine N2-Oxide across different plant tissues during the exposure period.

Exposure TimeRoots (%)Stem (%)Leaves (%)
Day 1016.37.576.1
Day 158.38.083.8
Day 2014.86.878.4
Day 2315.87.576.7

Table 2: Distribution of Lamotrigine N2-Oxide in cucumber plants over time

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